molecular formula C9H12O2 B15289376 5-Propylbenzene-1,3-diol-d5

5-Propylbenzene-1,3-diol-d5

Katalognummer: B15289376
Molekulargewicht: 157.22 g/mol
InChI-Schlüssel: FRNQLQRBNSSJBK-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Propylbenzene-1,3-diol-d5 is a deuterated derivative of 5-Propylbenzene-1,3-diol, which is a compound with the molecular formula C9D5H7O2 and a molecular weight of 157.221 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylbenzene-1,3-diol-d5 typically involves the deuteration of 5-Propylbenzene-1,3-diol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms. The specific reaction conditions may vary, but common methods include the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods often involve the use of specialized equipment and techniques to handle deuterium gas and other deuterated reagents .

Analyse Chemischer Reaktionen

Types of Reactions

5-Propylbenzene-1,3-diol-d5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Propylbenzene-1,3-diol-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various chemical compounds.

    Biology: Studied for its potential biological activities, including its role as a semiochemical and its interactions with other biological molecules.

    Medicine: Research is ongoing to explore its potential medicinal properties and its use in drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Propylbenzene-1,3-diol-d5 involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate different biological processes, making it a compound of interest in pharmacological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Propylbenzene-1,3-diol-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where isotopic labeling is required.

Eigenschaften

Molekularformel

C9H12O2

Molekulargewicht

157.22 g/mol

IUPAC-Name

5-(2,2,3,3,3-pentadeuteriopropyl)benzene-1,3-diol

InChI

InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3/i1D3,2D2

InChI-Schlüssel

FRNQLQRBNSSJBK-ZBJDZAJPSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O

Kanonische SMILES

CCCC1=CC(=CC(=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.